VEGFR-3 Selectivity vs. VEGFR-2 and VEGFR-1
SAR131675 exhibits a selectivity window for VEGFR-3 over VEGFR-2 of approximately 10-fold (IC₅₀ VEGFR-3 = 23 nM; IC₅₀ VEGFR-2 = 230–280 nM) and over VEGFR-1 of >50-fold (IC₅₀ VEGFR-1 > 3 μM) [1]. In contrast, the pan-VEGFR inhibitor cediranib inhibits VEGFR-2 and VEGFR-3 with near-equivalent potency (IC₅₀ VEGFR-2 = 0.5 nM; IC₅₀ VEGFR-3 ≤ 3 nM; selectivity ratio <6) [2], while axitinib inhibits VEGFR-1, -2, and -3 within a 0.1–0.3 nM range, showing no meaningful selectivity [3].
>50-fold over VEGFR-1
| Evidence Dimension | Kinase selectivity (IC₅₀, nM) |
|---|---|
| Target Compound Data | VEGFR-3: 23 nM; VEGFR-2: 230 nM; VEGFR-1: >3000 nM |
| Comparator Or Baseline | Cediranib: VEGFR-3 ≤3 nM, VEGFR-2 0.5 nM; Axitinib: VEGFR-3 0.1–0.3 nM, VEGFR-2 0.2 nM |
| Quantified Difference | SAR131675: VEGFR-3/VEGFR-2 ratio ≈10; Cediranib: ratio <6; Axitinib: ratio ≈1 |
| Conditions | Cell-free kinase assays using recombinant human VEGFR proteins |
Why This Matters
High VEGFR-3 selectivity enables mechanistic dissection of lymphangiogenesis without confounding anti-angiogenic effects, which is essential for lymphatic biology and metastasis research.
- [1] Alam, A., et al. (2012). SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities. Molecular Cancer Therapeutics, 11(8), 1637-1649. View Source
- [2] Wedam, S. B., et al. (2006). Cediranib (AZD2171) in patients with advanced solid tumours: A phase I study. British Journal of Cancer, 94(9), 1233-1238. View Source
- [3] Kelly, R. J., & Rixe, O. (2009). Axitinib—a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted Oncology, 4(4), 297-305. View Source
